molecular formula C14H17F2NO2S B261830 N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide

Cat. No. B261830
M. Wt: 301.35 g/mol
InChI Key: FZUWBEQGJPXRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFB is a sulfonamide derivative that contains both fluorine and a cyclohexene ring, making it a unique and valuable compound for use in a variety of research applications.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of physiological effects, including the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins in the body.

Advantages and Limitations for Lab Experiments

N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide has several advantages for use in lab experiments, including its unique chemical structure and its ability to inhibit the activity of certain enzymes and proteins. However, it also has several limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide, including the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its potential as a therapeutic agent for a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide and its potential side effects and limitations.

Synthesis Methods

N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4-difluorobenzenesulfonyl chloride with cyclohexene and ethylenediamine. This reaction results in the formation of N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide as a crystalline solid, which can then be purified and used for further research.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have a variety of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

properties

Product Name

N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide

Molecular Formula

C14H17F2NO2S

Molecular Weight

301.35 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C14H17F2NO2S/c15-12-6-7-14(13(16)10-12)20(18,19)17-9-8-11-4-2-1-3-5-11/h4,6-7,10,17H,1-3,5,8-9H2

InChI Key

FZUWBEQGJPXRBG-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.